molecular formula C12H13N B195011 (R)-(+)-1-(1-Naphthyl)ethylamine CAS No. 3886-70-2

(R)-(+)-1-(1-Naphthyl)ethylamine

Cat. No. B195011
CAS RN: 3886-70-2
M. Wt: 171.24 g/mol
InChI Key: RTCUCQWIICFPOD-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-(+)-1-(1-Naphthyl)ethylamine” is a chiral derivatization reagent useful for all gas chromatography (GC) applications in the chiral field . It is used in chiral synthesis in organic reactions including the synthesis of β-amino acids and the enantioselective of ketones to nitroolefins . It is also used as absolute configuration of primary amines determined using chiral (2-nitrophenyl)proline amides and H NMR .


Synthesis Analysis

The stereoselective synthesis of “®-(+)-1-(1-Naphthyl)ethylamine” can be achieved by ω-amine transaminase immobilized on amino modified multi-walled carbon nanotubes . This process also allows for biocatalyst recycling . Another method involves the use of ω-Transaminase for producing “®-(+)-1-(1-Naphthyl)ethylamine” by asymmetric reduction of 1-acetonaphthone .


Molecular Structure Analysis

The molecular formula of “®-(+)-1-(1-Naphthyl)ethylamine” is C12H13N . The InChI Key is RTCUCQWIICFPOD-SECBINFHSA-O . The SMILES string representation is CC@@Hc1cccc2ccccc12 .


Chemical Reactions Analysis

“®-(+)-1-(1-Naphthyl)ethylamine” is used in chiral synthesis in organic reactions including the synthesis of β-amino acids and the enantioselective of ketones to nitroolefins .


Physical And Chemical Properties Analysis

“®-(+)-1-(1-Naphthyl)ethylamine” is a clear colorless to yellow to brown liquid . It has an assay of ≥99% . The optical activity is [α]20/D +55°, c = 2 in ethanol . The refractive index is n20/D 1.623 (lit.) . The boiling point is 153 °C/11 mmHg (lit.) . The density is 1.067 g/mL at 20 °C (lit.) .

Scientific Research Applications

Enzyme Engineering for Synthesis

(R)-(+)-1-(1-Naphthyl)ethylamine is crucial in the synthesis of the calcimimetic drug cinacalcet hydrochloride. Researchers have engineered ω-transaminase from Arthrobacter sp. to improve catalytic efficiency and thermostability for producing this compound. This engineering involved random mutagenesis and semi-rational design, yielding variants with significantly enhanced catalytic properties (Cao et al., 2020).

Cyclometalation and Chiral Resolution

Cyclopalladation of (R)-(+)-1-(1-Naphthyl)ethylamine has been explored, providing insights into new resolving agents for monodentate phosphines. This process showcases the compound's utility in creating distinct chemical complexes (Albert et al., 1997).

Optical Resolution Methods

Optical resolution methods using (R)-1-(1-Naphthyl)ethylamine have been developed, where it is N-derivatized with dicarboxylic acids. This process has parallels with resolutions of 1-phenylethylamine, demonstrating its versatility in enantiomer separations and crystallography (Bereczki et al., 2009).

High-Performance Liquid Chromatography (HPLC)

HPLC methods have been established to determine the content of the S-enantiomer in (R)-1-(1-Naphthyl)ethylamine, showcasing its importance in analytical chemistry (Fen, 2014).

Enantioselective Hydrogenation

(R)-1-(1-Naphthyl)ethylamine and its derivatives have been tested in the enantioselective hydrogenation of ethyl pyruvate over Pt/alumina. This research highlights its role in improving enantiomeric excess in chemical reactions, contributing significantly to chiral chemistry (Minder et al., 1996).

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution processes have been developed for (R)-1-(2-Naphthyl)ethylamine, showing its potential in producing enantiomerically pure compounds efficiently (Fu et al., 2012).

Safety And Hazards

“®-(+)-1-(1-Naphthyl)ethylamine” is toxic if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

“®-(+)-1-(1-Naphthyl)ethylamine” continues to be used in chiral synthesis in organic reactions including the synthesis of β-amino acids and the enantioselective of ketones to nitroolefins . It is also used as absolute configuration of primary amines determined using chiral (2-nitrophenyl)proline amides and H NMR .

properties

IUPAC Name

(1R)-1-naphthalen-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCUCQWIICFPOD-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201014632
Record name (1R)-1-(Naphthalen-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201014632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-1-(1-Naphthyl)ethylamine

CAS RN

3886-70-2
Record name (+)-1-(1-Naphthyl)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3886-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenemethanamine, .alpha.-methyl-, (.alpha.R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (1R)-1-(Naphthalen-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201014632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-(+)-1-(1-naphthyl)ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.296
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

which includes the following steps: a) reacting (R)-(+)-1-(1-naphthyl)ethylamine (II) with 3-[3-(trifluoromethyl)phenyl]propenaldehyde (III) to afford the non isolated intermediate (R)—N-[3-[3-(trifluoromethyl)phenyl]-2-propenylimino-N-[1-(1-naphthyl)ethylamine (IV)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The invention therefore relates to a process for the preparation of cinacalcet hydrochloride (I) which includes the steps of: a) reacting (R)-(+)-1-(1-naphthyl)ethylamine (II) with 3-[3-(trifluoromethyl)phenyl]propenaldehyde (III) to afford the non isolated intermediate (R)—N-[3-[3-(trifluoromethyl)phenyl]-2-propenylimino-N-[1-(1-naphthyl)ethylamine (IV); b) reducing the non isolated intermediate (R)—N-[3-[3-(trifluoromethyl)phenyl]-2-propenylimino-N-[1-(1-naphthyl)ethylamine (IV) with a sequential addition of:—a solution of sodium borohydride, methanol and a base,—oxalic acid and—a base to obtain (R)—N-[3-[3-(trifluoromethyl)phenyl]-2-propenyl]-1-(1-naphthyl)ethylamine (V) by passing through the precipitation of the oxalate salt of compound (V) after the addition of oxalic acid; c) hydrogenating (R)—N-[3-[3-(trifluoromethyl)phenyl]-2-propenyl]-1-(1-naphthyl)ethylamine (V) thus obtaining (R)—N-(3-(3-(trifluoromethyl)phenyl]propyl]-1-(1-naphthyl)ethylamine cinacalcet base (VI), which is retaken in ethyl acetate; and d) treating the solution of cinacalcet base (VI) in ethyl acetate with hydrochloric acid to afford cinacalcet hydrochloride (I). Preferably, the step a) of reacting (R)-(+)-1-(1-naphthyl)ethylamine (II) with 3-[3-(trifluoromethyl)phenyl]propenaldehyde (III) to afford the non isolated intermediate (R)—N-[3-[3-(trifluoromethyl)phenyl]-2-propenylimino-N-[1-(1-naphthyl)ethylamine (IV) occurs in the presence of methanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(+)-1-(1-Naphthyl)ethylamine
Reactant of Route 2
Reactant of Route 2
(R)-(+)-1-(1-Naphthyl)ethylamine
Reactant of Route 3
(R)-(+)-1-(1-Naphthyl)ethylamine
Reactant of Route 4
Reactant of Route 4
(R)-(+)-1-(1-Naphthyl)ethylamine
Reactant of Route 5
Reactant of Route 5
(R)-(+)-1-(1-Naphthyl)ethylamine
Reactant of Route 6
Reactant of Route 6
(R)-(+)-1-(1-Naphthyl)ethylamine

Citations

For This Compound
644
Citations
R Bavisotto, SP Roy, WT Tysoe - Applied Surface Science, 2023 - Elsevier
(R)-(+)-1-(1-naphthyl)-ethylamine (R-1-NEA) and (S)-(-)-1-(2-naphthyl)-ethylamine (S-2-NEA) were studied on Pd(1 1 1) in ultrahigh vacuum using reflection–absorption infrared …
Number of citations: 2 www.sciencedirect.com
B Minder, M Schürch, T Mallat, A Baiker, T Heinz… - Journal of …, 1996 - Elsevier
A new chiral modifier, (R)-1-(1-naphthyl)ethylamine, has been tested in the enantioselective hydrogenation of ethyl pyruvate to ethyl lactate over 5 wt% Pt/Al 2 O 3 . The influence of …
Number of citations: 122 www.sciencedirect.com
R Han, X Cao, H Fang, J Zhou, Y Ni - Molecular Catalysis, 2021 - Elsevier
ω-Transaminase is a promising enzyme for the synthesis of chiral (R)-(+)-1-(1-naphthyl)ethylamine, a key pharmaceutical intermediate for many chiral drugs. However, the low catalytic …
Number of citations: 7 www.sciencedirect.com
K Fukuda, H Suzuki, J Ni, M Tokita… - Japanese Journal of …, 2007 - iopscience.iop.org
In this study, we prepared a series of imine-based chiral dopants derived from (R)-(+)-1-(1-naphthyl) ethylamine, which are soluble in liquid crystal solvent, and examined their helical …
Number of citations: 27 iopscience.iop.org
CN Wang, S Qiu, FF Fan, CJ Lyu, S Hu… - Biotechnology …, 2023 - Wiley Online Library
Background Biocatalysis in high‐concentration organic solvents has been applied to produce various industrial products with many advantages. However, using enzymes in organic …
Number of citations: 3 onlinelibrary.wiley.com
M Mahapatra, L Burkholder, M Garvey, Y Bai… - Nature …, 2016 - nature.com
Unmodified racemic sites on heterogeneous chiral catalysts reduce their overall enantioselectivity, but this effect is mitigated in the Orito reaction (methyl pyruvate (MP) hydrogenation to …
Number of citations: 36 www.nature.com
G Goubert, PH McBreen - ACS Catalysis, 2014 - ACS Publications
The formation of diastereomeric complexes between methyl benzoylformate (MBF) and (R)-1-(1-naphthyl)ethylamine, (R)-NEA, on Pt(111) was studied using scanning tunneling …
Number of citations: 18 pubs.acs.org
K Fukuda, H Suzuki, M Tokita, J Watanabe… - Journal of Molecular …, 2007 - Elsevier
The imine based aromatic dopants derived from (R)-1-phenylethylamine show the largest helical twisting power (HTP) among the known chiral compounds having chiral centers doped …
Number of citations: 10 www.sciencedirect.com
J Albert, JM Cadena, J Granell - Tetrahedron: Asymmetry, 1997 - Elsevier
Cyclopalladation of the primary amine (R)-(+)-I-(1- naphthyl)ethylamine: a new resolving agent for monodentate phosphines Page 1 Pergamon Tetrahedron: Asymmetry. Vol. 8, No. 7, pp …
Number of citations: 64 www.sciencedirect.com
L Bereczki, P Bombicz, J Bálint, G Egri, J Schindler… - Chirality, 2009 - Wiley Online Library
Optical resolution methods were established for racemic 1-(1-naphthyl) ethylamine. The resolving agents were synthesized by N-derivatizing (R)-1-(1-naphthyl) ethylamine with …
Number of citations: 16 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.